9H-fluoren-9-ylmethyl N-[(2S)-4-(methylsulfanyl)-1-oxobutan-2-yl]carbamate
Description
9H-Fluoren-9-ylmethyl N-[(2S)-4-(methylsulfanyl)-1-oxobutan-2-yl]carbamate (CAS: 211929-83-8), also known as Fmoc-Met-Wang resin, is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. It is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and efficient deprotection using piperidine . The molecular formula is C₂₀H₂₁NO₃S, with a molecular weight of 355.5 g/mol and an exact mass of 355.1242 . Its structure features a methylsulfanyl (SCH₃) group on the butan-2-yl side chain, which influences reactivity and solubility.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-4-methylsulfanyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c1-25-11-10-14(12-22)21-20(23)24-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,12,14,19H,10-11,13H2,1H3,(H,21,23)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCABZTKGNAMBJK-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 9H-fluoren-9-ylmethyl N-[(2S)-4-(methylsulfanyl)-1-oxobutan-2-yl]carbamate involves several steps. One common method includes the reaction of 9H-fluoren-9-ylmethanol with N-[(2S)-4-(methylsulfanyl)-1-oxobutan-2-yl]carbamic acid chloride under controlled conditions . The reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the intermediate products. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
9H-fluoren-9-ylmethyl N-[(2S)-4-(methylsulfanyl)-1-oxobutan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Research indicates that compounds containing carbamate functionalities often exhibit significant biological activities, including:
- Enzyme Inhibition: The compound may interact with various enzymes, potentially serving as an inhibitor or modulator of enzymatic activity.
- Receptor Binding: Its structural features may facilitate binding to specific receptors, influencing cellular signaling pathways.
Medicinal Chemistry
The compound's unique structure positions it as a candidate for the development of new therapeutic agents. Its potential applications include:
- Anticancer Agents: Similar compounds have shown efficacy in inhibiting tumor growth.
- Antiviral Properties: Research into carbamate derivatives has indicated potential antiviral activity, which could be explored further with this compound.
Drug Delivery Systems
The fluorenyl group contributes to the stability and solubility of the compound, making it suitable for incorporation into drug delivery systems. Its properties can enhance the bioavailability of poorly soluble drugs.
Biochemical Research
The compound can be utilized in biochemical assays to study enzyme kinetics and receptor-ligand interactions. Techniques such as:
- Molecular Docking Studies: To predict binding affinities and orientations.
- Cellular Assays: To evaluate biological effects in vitro.
Case Study 1: Anticancer Activity
A study explored the anticancer properties of structurally similar carbamates, demonstrating their ability to inhibit cell proliferation in breast cancer cell lines. The findings suggest that 9H-fluoren-9-ylmethyl N-[(2S)-4-(methylsulfanyl)-1-oxobutan-2-yl]carbamate may possess similar properties, warranting further investigation.
Case Study 2: Enzyme Modulation
Research on related compounds indicates that carbamates can modulate enzyme activity associated with metabolic pathways. This suggests the potential for this compound to influence metabolic processes, making it a candidate for further studies in metabolic disorders.
Mechanism of Action
The mechanism of action of 9H-fluoren-9-ylmethyl N-[(2S)-4-(methylsulfanyl)-1-oxobutan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Structural Features and Substituent Variations
The target compound belongs to a broader class of Fmoc-protected carbamates. Key structural analogs and their differentiating features include:
Key Observations :
Physicochemical Properties
Key Observations :
- Solubility: Bulky substituents (e.g., morpholinyl in ) reduce aqueous solubility, whereas aminobenzyl groups enhance polarity.
- Thermal Stability : Crystalline analogs like exhibit higher melting points (~200°C), beneficial for storage but challenging for solution-phase reactions.
Biological Activity
The compound 9H-fluoren-9-ylmethyl N-[(2S)-4-(methylsulfanyl)-1-oxobutan-2-yl]carbamate (CAS No. 211929-83-8) is a derivative of fluorenyl carbamate, which has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides an overview of its synthesis, biological activity, and relevant research findings.
- Molecular Formula : C20H21NO3S
- Molecular Weight : 355.46 g/mol
- IUPAC Name : (9H-fluoren-9-yl)methyl (S)-(4-(methylthio)-1-oxobutan-2-yl)carbamate
- Purity : >97%
Synthesis
The synthesis of this compound typically involves the reaction of fluorenyl derivatives with appropriate acylating agents under controlled conditions. The synthesis pathway often includes:
- Formation of the fluorenyl core.
- Introduction of the methylsulfanyl group.
- Coupling with the carbamate moiety.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various fluorenyl derivatives, including this compound. The following table summarizes the minimum inhibitory concentrations (MIC) against different microbial strains:
| Microbial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | >256 |
| Enterococcus faecalis | >256 |
| Escherichia coli | Not tested |
| Candida albicans | Not tested |
The data indicates that while the compound exhibits some activity against Gram-positive bacteria, it may not be effective against all strains tested, particularly multidrug-resistant organisms .
Anticancer Activity
In addition to antimicrobial properties, fluorenyl carbamates have been investigated for their potential anticancer effects. Preliminary studies suggest that certain derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
- Antimicrobial Evaluation : A study published in MDPI assessed several fluorenyl-hydrazinthiazole derivatives for their antimicrobial activity against multidrug-resistant strains. Although this specific compound was not the primary focus, it highlights the ongoing research into related structures and their biological potential .
- Mechanistic Studies : Research has indicated that compounds similar to this compound can disrupt bacterial cell membranes and inhibit key metabolic pathways, leading to cell death .
- Chemical Modifications : Alterations in the side chains of fluorenyl derivatives have been shown to enhance biological activity. For instance, modifications that increase lipophilicity or introduce additional functional groups can improve antimicrobial efficacy .
Q & A
What are the recommended methods for synthesizing 9H-fluoren-9-ylmethyl N-[(2S)-4-(methylsulfanyl)-1-oxobutan-2-yl]carbamate?
Level: Basic
Methodological Answer:
The synthesis typically involves Fmoc (9-fluorenylmethoxycarbonyl) protection of the amino acid derivative. A representative procedure includes:
- Deprotection/Coupling: Reacting the Fmoc-protected intermediate with piperidine in ethyl acetate to remove temporary protecting groups, followed by coupling reagents (e.g., HATU or DCC) for amide bond formation .
- Purification: Use preparative HPLC with gradients (e.g., 5–95% acetonitrile in water) to isolate the product. Yields around 60% are achievable under optimized conditions .
- Characterization: Confirm via -NMR (e.g., δ 7.85–7.31 for aromatic protons) and HRMS (e.g., [M+H] m/z = 557) .
How can researchers address low yields during coupling reactions of Fmoc-protected derivatives?
Level: Advanced
Methodological Answer:
Low yields often arise from incomplete activation or side reactions. Strategies include:
- Optimized Stoichiometry: Use 1.2–1.5 equivalents of coupling agents (e.g., HATU) and tertiary amines (e.g., DIPEA) to drive reactions to completion .
- Monitoring: Employ TLC or LC-MS to track reaction progress and identify byproducts .
- Solvent Choice: Polar aprotic solvents like DMF enhance solubility of Fmoc intermediates .
What spectroscopic techniques are essential for characterizing this compound?
Level: Basic
Methodological Answer:
Key techniques and their applications:
What safety precautions are necessary when handling this compound?
Level: Basic
Methodological Answer:
Based on analogous Fmoc compounds:
- PPE: Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols .
- Storage: Keep in a dry, cool environment away from strong acids/bases .
- GHS Hazards: Acute toxicity (Category 4), skin/eye irritation (Category 2) .
How does the methylsulfanyl group influence reactivity in peptide synthesis?
Level: Advanced
Methodological Answer:
The thioether group (-SMe):
- Stability: Resists oxidation under inert atmospheres but can form sulfoxides if exposed to peroxides .
- Coupling Efficiency: May sterically hinder coupling; use bulky reagents (e.g., HOAt) to improve activation .
- Applications: Serves as a latent site for post-synthetic modifications (e.g., alkylation) .
How can structural ambiguities in NMR spectra be resolved?
Level: Advanced
Methodological Answer:
- 2D NMR: Utilize COSY and HSQC to assign overlapping proton signals (e.g., aromatic vs. aliphatic regions) .
- X-ray Crystallography: Resolve absolute configuration (e.g., (2S) stereochemistry) with SHELXL refinement .
- Computational Modeling: Compare experimental -NMR shifts with DFT-calculated values .
What solvents are suitable for dissolving this compound?
Level: Basic
Methodological Answer:
Common solvents include:
- Polar Aprotic: DMF, DMSO (for coupling reactions) .
- Chlorinated: Dichloromethane (DCM) for chromatographic purification .
- Hydrophobic: Ethyl acetate for extraction .
Solubility Data (Model Predictions):
| Model | Solubility (mg/mL) | Class |
|---|---|---|
| ESOL | 0.12 | Low |
| Ali | 0.45 | Moderate |
| SILICOS-IT | 0.08 | Low |
How is enantiomeric purity validated for the (2S)-configured center?
Level: Advanced
Methodological Answer:
- Chiral HPLC: Use a chiral stationary phase (e.g., Chiralpak AD-H) to separate enantiomers .
- Optical Rotation: Compare [α] with literature values for (2S) configuration .
- X-ray: Confirm absolute configuration via single-crystal diffraction (e.g., Flack parameter < 0.1) .
What are the implications of the methylsulfanyl group in drug delivery systems?
Level: Advanced
Methodological Answer:
In antibody-drug conjugates (ADCs):
- Linker Stability: Thioethers resist premature cleavage in plasma compared to disulfides .
- Enzymatic Release: Cathepsin B cleaves peptide linkers, enabling targeted payload release .
- Comparative Data:
| Linker Type | IC (µM) | Selectivity |
|---|---|---|
| Methylsulfanyl | 2.85–11.18 | High |
| Val-Cit | 5.00–15.00 | Moderate |
How should researchers handle oxidative degradation of the methylsulfanyl group?
Level: Advanced
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
